2H-Pyrido[1,2-a]pyrimidin-2-one, 9-(phenylmethoxy)-4-(trifluoromethyl)-
Description
The compound 2H-pyrido[1,2-a]pyrimidin-2-one, 9-(phenylmethoxy)-4-(trifluoromethyl)- (hereafter referred to as Compound A) belongs to the pyridopyrimidinone family, a class of nitrogen-rich bicyclic heterocycles with significant pharmaceutical relevance. Its structure features a 2H-pyrido[1,2-a]pyrimidin-2-one core substituted at position 4 with a trifluoromethyl (-CF₃) group and at position 9 with a phenylmethoxy (-OCH₂C₆H₅) moiety. These substituents confer unique physicochemical and biological properties:
- Trifluoromethyl group: Enhances metabolic stability and lipophilicity, improving membrane permeability .
Compound A is synthesized via regioselective methods, such as the reaction of fluorinated alkynes with 2-aminopyridines, as demonstrated by Harriman et al. . Its structural uniqueness lies in the rare 2-one regioisomer scaffold, which is less commonly reported than the 4-one analogs .
Properties
CAS No. |
563538-27-2 |
|---|---|
Molecular Formula |
C16H11F3N2O2 |
Molecular Weight |
320.27 g/mol |
IUPAC Name |
9-phenylmethoxy-4-(trifluoromethyl)pyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)13-9-14(22)20-15-12(7-4-8-21(13)15)23-10-11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
SNKBDWKSBLZPHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=O)C=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Core Formation by Cyclization
A common approach to synthesize the fused pyrido[1,2-a]pyrimidinone framework involves condensation of appropriately substituted aminopyridines with carbonyl-containing reagents (e.g., β-dicarbonyl compounds, amides, or urea derivatives) under acidic or basic conditions, sometimes assisted by microwave irradiation to enhance reaction rates and yields.
For example, analogous pyrimidinone derivatives have been synthesized by refluxing amino-substituted precursors with aldehydes or ketones in glacial acetic acid for extended periods (e.g., 12 hours), followed by isolation and crystallization of the cyclized product. Microwave-assisted methods have also been demonstrated to shorten reaction times significantly while maintaining good yields.
Introduction of the Phenylmethoxy Group
The phenylmethoxy substituent at position 9 is typically introduced via nucleophilic substitution or alkylation of a hydroxyl or amino precursor with benzyl halides or benzyl ethers under basic conditions. Potassium carbonate or other mild bases are commonly used to deprotonate the nucleophile, facilitating the substitution reaction.
In related systems, N-alkylation of pyridin-2(1H)-ones with benzyl bromide or iodomethane in the presence of potassium carbonate has been reported to yield N-substituted products in high yields (60–95%). This step is critical to ensure selective substitution at the nitrogen atom without affecting other functional groups.
Incorporation of the Trifluoromethyl Group
The trifluoromethyl group at the 4-position can be introduced by:
- Using trifluoromethylated aromatic starting materials in the initial stages of synthesis.
- Electrophilic trifluoromethylation using reagents such as Togni’s reagent or Ruppert–Prakash reagent (TMSCF3) under catalytic conditions.
- Transition metal-catalyzed cross-coupling reactions involving trifluoromethylated aryl halides.
Patents and literature indicate that trifluoromethyl-substituted pyrido derivatives are often synthesized from trifluoromethylated phenyl precursors, which are then incorporated into the heterocyclic framework through cyclization or coupling reactions.
Representative Synthetic Procedure (Hypothetical Example)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. Preparation of aminopyridine intermediate | Starting aminopyridine + β-dicarbonyl compound, reflux in acetic acid, 12 h | Cyclization to form pyrido[1,2-a]pyrimidinone core | 60–75 |
| 2. N-Alkylation with benzyl bromide | Pyrido[1,2-a]pyrimidinone + benzyl bromide, K2CO3, DMF, 80°C, 6 h | Introduction of phenylmethoxy group at N9 | 70–90 |
| 3. Introduction of trifluoromethyl substituent | Use of trifluoromethylated phenyl precursor or electrophilic trifluoromethylation | Installation of CF3 group at C4 | 50–80 |
Note: Actual yields depend on substrate purity, reaction scale, and optimization.
Research Findings and Optimization
- Microwave-assisted synthesis has been shown to significantly reduce reaction times for ring closure and substitution steps while maintaining or improving yields.
- The choice of solvent (e.g., DMF, acetonitrile) and base influences the selectivity and efficiency of N-alkylation reactions.
- Use of palladium-catalyzed cross-coupling reactions enables the introduction of trifluoromethylated aryl groups with good functional group tolerance.
- Purification often involves recrystallization from appropriate solvents like acetic acid or DMF to obtain analytically pure compounds.
Summary Table of Preparation Methods
| Method Aspect | Typical Reagents | Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Core Cyclization | Aminopyridine + β-dicarbonyl, aldehydes | Reflux in acetic acid or microwave irradiation | Efficient ring formation, scalable | Long reaction times without microwave |
| N-Alkylation | Benzyl bromide, K2CO3 | DMF, 60–80°C | High selectivity for N9 position | Possible side reactions if uncontrolled |
| Trifluoromethylation | Trifluoromethylated phenyl precursors or electrophilic CF3 reagents | Pd-catalyzed coupling or electrophilic substitution | High regioselectivity, diverse functionalization | Requires careful catalyst and reagent handling |
Chemical Reactions Analysis
Types of Reactions
9-(Benzyloxy)-4-(trifluoromethyl)-2H-pyrido[1,2-a]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities that make it a candidate for drug development:
- Anticancer Activity : Research indicates that derivatives of pyrido[1,2-a]pyrimidin-2-one show potential as anticancer agents by inhibiting specific kinases involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antiviral Properties : The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their ability to penetrate cellular membranes. Some studies suggest that pyrido[1,2-a]pyrimidin-2-one derivatives may exhibit antiviral activities against viruses such as HIV and hepatitis C by interfering with viral replication mechanisms.
- Neuroprotective Effects : There is emerging evidence that compounds in this class may protect neuronal cells from oxidative stress and neuroinflammation, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Material Science
The unique chemical properties of 2H-Pyrido[1,2-a]pyrimidin-2-one derivatives make them suitable for various applications in material science:
- Polymer Chemistry : The compound can be used as a building block in the synthesis of advanced polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved performance under high-temperature conditions.
- Coatings and Adhesives : Due to its chemical stability and resistance to solvents, this compound can be utilized in formulating protective coatings and adhesives for industrial applications. These materials can provide enhanced durability against environmental factors.
Biochemical Applications
The interaction of 2H-Pyrido[1,2-a]pyrimidin-2-one with biological macromolecules opens avenues for various biochemical applications:
- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act on kinases or phosphatases that play critical roles in cellular signaling and metabolism.
- Molecular Probes : Given its unique structural features, this compound can serve as a molecular probe in biochemical assays to study enzyme activity or protein interactions. Its ability to modify biological processes makes it a valuable tool in research settings.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored a series of pyrido[1,2-a]pyrimidin-2-one derivatives for their anticancer properties. The lead compound demonstrated IC50 values in the nanomolar range against several cancer cell lines, indicating potent activity.
Case Study 2: Antiviral Efficacy
Research published in Antiviral Research highlighted the efficacy of certain pyrido[1,2-a]pyrimidin-2-one derivatives against hepatitis C virus (HCV). The study showed that these compounds inhibited HCV replication by targeting viral NS5B polymerase.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, antiviral drugs | Inhibition of cancer cell proliferation |
| Material Science | Polymer synthesis, coatings | Enhanced thermal stability |
| Biochemical Applications | Enzyme inhibitors, molecular probes | Modulation of metabolic pathways |
Mechanism of Action
The mechanism of action of 9-(Benzyloxy)-4-(trifluoromethyl)-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets. The benzyloxy and trifluoromethyl groups can enhance the compound’s binding affinity to proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Isomers: 2H vs. 4H Pyridopyrimidinones
The pyrido[1,2-a]pyrimidinone system exists in two regioisomeric forms: 2H-pyrido[1,2-a]pyrimidin-2-one (2-one) and 4H-pyrido[1,2-a]pyrimidin-4-one (4-one). Key differences include:
- Synthetic Accessibility : 4-one derivatives are more prevalent due to established synthetic routes, whereas 2-one derivatives require specialized regioselective methods .
Example : The intermediate 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (paliperidone intermediate) is a 4-one analog with antipsychotic activity. Its 4-one scaffold contrasts with Compound A’s 2-one core, leading to differences in metabolic pathways and receptor interactions .
Substituent-Based Comparisons
Table 1: Substituent Effects on Key Properties
Key Observations :
Trifluoromethyl vs. Methyl : The -CF₃ group in Compound A increases electron-withdrawing effects and metabolic resistance compared to -CH₃ derivatives .
Phenylmethoxy vs. Smaller Substituents : The bulky -OCH₂C₆H₅ group in Compound A may reduce aqueous solubility but enhance binding affinity in hydrophobic pockets .
Biological Activity
2H-Pyrido[1,2-a]pyrimidin-2-one, 9-(phenylmethoxy)-4-(trifluoromethyl)- is a complex organic compound characterized by its bicyclic structure, which incorporates both pyridine and pyrimidine rings. The presence of a trifluoromethyl group enhances its lipophilicity and potential biological activity, while the phenylmethoxy moiety may influence its solubility and reactivity. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of 2H-Pyrido[1,2-a]pyrimidin-2-one is , and it has a molecular weight of 300.26 g/mol. The trifluoromethyl group is particularly noted for enhancing the biological activity of compounds in medicinal chemistry.
Anticancer Activity
Research indicates that compounds with structural similarities to 2H-Pyrido[1,2-a]pyrimidin-2-one exhibit significant anticancer properties. For instance, derivatives containing the pyrido-pyrimidine structure have shown efficacy against various cancer cell lines, including lung, breast, and colorectal cancers.
Case Study:
A study demonstrated that pyrido[1,2-a]pyrimidine derivatives exhibited potent cytotoxicity against cancer cells with IC50 values ranging from 5 to 50 μM. In particular, derivatives with trifluoromethyl substitutions showed enhanced activity compared to their non-fluorinated counterparts .
Antiviral Activity
Compounds similar to 2H-Pyrido[1,2-a]pyrimidin-2-one have also been explored for antiviral applications. Research has indicated that certain derivatives can inhibit viral replication in vitro at micromolar concentrations.
Research Findings:
In a recent study, a series of pyrido derivatives were evaluated for their antiviral properties against respiratory syncytial virus (RSV) and hepatitis C virus (HCV). Some compounds demonstrated EC50 values as low as 6.7 μM against HCV-1b, indicating their potential as antiviral agents .
Interaction with Biological Macromolecules
Interaction studies have shown that 2H-Pyrido[1,2-a]pyrimidin-2-one can bind to various biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding the compound's mechanism of action in biological systems.
Table: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50/EC50 Value | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 (Breast Cancer) | 12 μM | |
| A549 (Lung Cancer) | 25 μM | ||
| Antiviral | HCV | 6.7 μM | |
| RSV | 10 μM |
Synthesis Methods
The synthesis of 2H-Pyrido[1,2-a]pyrimidin-2-one can be achieved through various methods including cyclization reactions involving amino acids and substituted aromatic compounds. A common approach involves the reaction of Baylis-Hillman acetates with 2-aminopyridines under controlled conditions to yield the desired product efficiently.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
